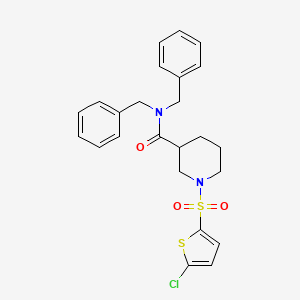

N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperidine derivatives is exemplified in the first paper, where a series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides were created . Although the specific synthesis of "N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide" is not detailed, the methods used for similar compounds typically involve multi-step organic synthesis, starting from piperidine and introducing various substituents through reactions like amidation, alkylation, and sulfonation.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The substitution on the piperidine ring can significantly affect the molecule's biological activity and pharmacokinetics. For example, the presence of a sulfonyl group, as in the compound of interest, can influence the compound's solubility and its ability to interact with biological targets .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including those that modify the piperidine ring or its substituents. These reactions can be used to fine-tune the properties of the compound for specific applications. For instance, the introduction of a chlorothiophenyl sulfonyl group might be achieved through a sulfonylation reaction using chlorothiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives and substituted benzamides are influenced by their molecular structure. The lipophilicity of these compounds, as indicated by their octanol-water partition coefficients, can affect their absorption and distribution within the body. For example, the compound discussed in the second paper has a high octanol-water partition coefficient, suggesting it is more lipophilic than sulpiride, which may result in better penetration through biological membranes . This could be relevant when considering the properties of "N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide", as the presence of benzyl and sulfonyl groups could also affect its lipophilicity and, consequently, its pharmacokinetics.

科学的研究の応用

Synthesis and Pharmacological Applications

Compounds structurally related to "N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide" have been synthesized and evaluated for their pharmacological properties. For instance, benzamide derivatives have been explored as selective serotonin 4 receptor agonists with potential implications in gastrointestinal motility, indicating a pathway for the development of novel prokinetic agents with reduced side effects (S. Sonda et al., 2004).

Antiviral Research

Piperidine-4-carboxamide derivatives have been studied for their CCR5 antagonist properties, showing highly potent anti-HIV-1 activity. This includes the modification of these compounds to enhance metabolic stability and inhibitory activity, illustrating the compound's relevance in developing treatments for HIV (S. Imamura et al., 2006).

Enzyme Inhibition

Related chemical entities have been investigated as carbonic anhydrase inhibitors. These studies underline the potential therapeutic applications of sulfonamide and acetazolamide derivatives in treating conditions like glaucoma, edema, and epilepsy (Hasan Turkmen et al., 2005).

Catalysis and Organic Synthesis

Research has also extended into the compound's use as a catalyst in organic reactions, particularly in the enantioselective synthesis of pharmaceuticals. This includes its role in hydrosilylation processes, offering a pathway for synthesizing enantiomerically pure substances, which is crucial for drug development (Zhouyu Wang et al., 2006).

将来の方向性

特性

IUPAC Name |

N,N-dibenzyl-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O3S2/c25-22-13-14-23(31-22)32(29,30)27-15-7-12-21(18-27)24(28)26(16-19-8-3-1-4-9-19)17-20-10-5-2-6-11-20/h1-6,8-11,13-14,21H,7,12,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGQRUATJMTSFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dibenzyl-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2524786.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2524789.png)

![methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2524791.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)

![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)

![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)

![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)

![5-methyl-4-{[4-(4-morpholinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2524805.png)

![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)